Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

Physicochemical differentiation Lead optimization Solubility

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 2225137-23-3) is a heterocyclic building block belonging to the 1,2,4-triazole class, featuring a 5‑cyanomethyl substituent, an N1‑methyl group, and an ethyl ester at the 3‑position. Its molecular formula is C₈H₁₀N₄O₂ (MW 194.19 g/mol) with a computed XLogP3-AA of 0.2 and topological polar surface area (TPSA) of 80.8 Ų.

Molecular Formula C8H10N4O2
Molecular Weight 194.194
CAS No. 2225137-23-3
Cat. No. B2423954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
CAS2225137-23-3
Molecular FormulaC8H10N4O2
Molecular Weight194.194
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=N1)CC#N)C
InChIInChI=1S/C8H10N4O2/c1-3-14-8(13)7-10-6(4-5-9)12(2)11-7/h3-4H2,1-2H3
InChIKeyVBNUCKJCARUAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 2225137-23-3) – Building Block Characterization for Informed Procurement


Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 2225137-23-3) is a heterocyclic building block belonging to the 1,2,4-triazole class, featuring a 5‑cyanomethyl substituent, an N1‑methyl group, and an ethyl ester at the 3‑position [1]. Its molecular formula is C₈H₁₀N₄O₂ (MW 194.19 g/mol) with a computed XLogP3-AA of 0.2 and topological polar surface area (TPSA) of 80.8 Ų [2]. The combination of the electron‑withdrawing cyanomethyl moiety and the N‑methyl cap provides a distinct reactivity and physicochemical profile relative to commonly available 1,2,4‑triazole‑3‑carboxylate building blocks.

Synthetic Handle
Cyanomethyl group enables late-stage reduction to amine or hydrolysis to acid; distinct from alkyl or ether analogs.
Tautomeric Control
N-methyl cap locks a single tautomeric form, simplifying NMR and HPLC characterization for procurement confidence.
Physicochemical Profile
Higher polarity and hydrogen-bond acceptor capacity (vs. 5-methyl analogs) support solubility and interaction tuning in lead optimization.

Why Close Analogs of Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate Cannot Simply Be Interchanged


Even seemingly minor structural modifications to the 1,2,4‑triazole‑3‑carboxylate scaffold, such as replacing a cyanomethyl substituent with a methyl or methoxymethyl group, produce substantial shifts in lipophilicity (ΔLogP > 0.35), polar surface area (ΔTPSA > 20 Ų), and hydrogen‑bond acceptor capacity [1]. These changes directly alter aqueous solubility, passive membrane permeability, and protein‑binding compatibility, making direct substitution without re‑optimization scientifically unsound. Furthermore, the cyanomethyl group serves as a unique chemical handle for further synthetic elaboration (e.g., reduction to an amine or hydrolysis to a carboxylic acid), a capability that alkyl‑ or ether‑substituted analogs do not possess [2]. For procurement decisions, this means that selecting a generic 1,2,4‑triazole‑3‑carboxylate building block based solely on ring‑class similarity risks compromising downstream synthetic efficiency and biological relevance.

Cyanomethyl vs. Methyl/Methoxymethyl
Replacing the cyanomethyl group shifts lipophilicity (ΔLogP >0.35) and polar surface area (ΔTPSA >20 Ų), directly altering solubility and permeability profiles. Close analogs cannot be directly interchanged without re-optimization.
Hydrogen-Bond Acceptor Capacity
The cyano group contributes two additional HBA sites; generic 5-methyl or 5-methoxymethyl analogs lack this capacity, potentially affecting binding interaction patterns and solubility.
Synthetic Versatility
Only the cyanomethyl analog offers a handle for further functionalization (amine, acid); alkyl/ether analogs are synthetic dead-ends, limiting late-stage diversification strategies.

Quantitative Differentiation Evidence for Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate vs. Closest Analogs


Lipophilicity and Polar Surface Area vs. 5‑Methyl Analog

Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate exhibits a substantially lower computed LogP (0.2) and a markedly higher TPSA (80.8 Ų) than the closest 5‑methyl analog ethyl 1,5‑dimethyl‑1H‑1,2,4‑triazole‑3‑carboxylate, which has a LogP of 0.58 and TPSA of 57 Ų [1][2]. These differences reflect the electron‑withdrawing and polar nature of the cyanomethyl group.

Lipophilicity & TPSA
Cross-study comparable
ΔLogP −0.38, ΔTPSA +23.8 Ų
Supports higher aqueous solubility and lower passive permeability relative to 5-methyl analog.
Computed properties; experimental verification recommended.
Physicochemical differentiation Lead optimization Solubility

Hydrogen‑Bond Acceptor (HBA) Capacity vs. 5‑Methyl Analog

The target compound possesses 5 hydrogen‑bond acceptor atoms (ester carbonyl, triazole ring nitrogens, cyano nitrogen) compared to only 3 HBA atoms for the 5‑methyl analog, which lacks the cyano group [1][2]. This increase in HBA count provides additional opportunities for intermolecular interactions, potentially influencing target binding and solubility.

HBA Count
Cross-study comparable
5 HBA (vs. 3)
Additional HBA sites may enable stronger or more specific hydrogen-bonding interactions.
Computed HBA count; biological relevance requires assay validation.
Hydrogen‑bonding Molecular recognition Protein‑ligand interactions

Conformational Flexibility vs. 5‑Methyl and 5‑Methoxymethyl Analogs

The rotatable bond count of the target compound is 4, intermediate between the 5‑methyl analog (rotatable bonds = 3) and the 5‑methoxymethyl analog (rotatable bonds = 5) [1][2][3]. The cyanomethyl substituent introduces conformational flexibility not present in the 5‑methyl analog, yet it avoids the excessive flexibility of the methoxymethyl chain.

Rotatable Bonds
Cross-study comparable
4 (vs. 3 / 5)
Intermediate flexibility balances conformational adaptability and entropic penalty; may support binding thermodynamics optimization.
Computed rotatable bond counts.
Conformational entropy Crystallization Binding thermodynamics

N‑Methylation Suppresses Tautomerism vs. N‑H Analog

Unlike ethyl 5-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate (CAS 1220096-54-7), which possesses a tautomeric N‑H proton, the target compound bears an N‑methyl group that irreversibly blocks tautomeric interconversion [1]. The N‑H analog has a hydrogen bond donor count of 1 and TPSA of 91.7 Ų, compared to HBD 0 and TPSA 80.8 Ų for the target [2]. This structural difference eliminates signal broadening in NMR spectra and simplifies purity assessment by HPLC.

Tautomeric Uniformity
Supporting evidence
HBD 0, fixed tautomer
Eliminates NMR signal splitting, simplifying purity assessment and batch-to-batch QC.
Compared to N–H analog (HBD 1, TPSA 91.7 Ų).
Structural characterization Quality control NMR spectroscopy

Optimal Application Scenarios for Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity and High Polarity

The target compound’s LogP of 0.2 and TPSA of 80.8 Ų, relative to the 5‑methyl analog (LogP 0.58, TPSA 57 Ų), suggest superior aqueous solubility and reduced membrane permeability (ΔLogP = -0.38, ΔTPSA = +23.8 Ų) [1]. This profile is particularly advantageous for CNS‑sparing or renal‑excretion‑focused drug discovery programs, where lower passive permeability is desired to avoid off‑target central effects.

Synthesis of Diversifiable Chemical Probes via Cyanomethyl Handle

The cyanomethyl group provides a unique synthetic handle that can be reduced to an aminomethyl moiety or hydrolyzed to a carboxylic acid, enabling late‑stage diversification [2]. This capability is absent in the 5‑methyl and 5‑methoxymethyl analogs, making the target compound the preferred building block for synthesizing functionalized triazole libraries.

High‑Reliability Procurement for NMR‑Intensive Structure‑Activity Relationship (SAR) Studies

The N‑methyl group eliminates tautomeric heterogeneity, resulting in sharp, well‑resolved NMR signals, which is essential for unambiguous structural confirmation in SAR campaigns [3]. The N‑H analog (CAS 1220096-54-7) can exhibit signal broadening and multiple tautomeric species, complicating QC acceptance criteria.

Fragment‑Based Drug Discovery (FBDD) Scaffold with Balanced Conformational Flexibility

With 4 rotatable bonds, the target compound occupies a conformational flexibility sweet spot between the overly rigid 5‑methyl analog (3 rotatable bonds) and the overly flexible 5‑methoxymethyl analog (5 rotatable bonds) [4]. This property is valuable in FBDD where maintaining a favorable entropy/enthalpy balance is critical for hit‑to‑lead progression.

Application
Selection Property
Validation Focus
Moderate lipophilicity lead optimization
Cyanomethyl polarity & HBA profile
Aqueous solubility & permeability review
Diversifiable chemical probe synthesis
Cyanomethyl synthetic handle
Late-stage diversification feasibility
NMR-based SAR studies
N-methyl fixed tautomer
NMR signal resolution & QC reliability
Fragment-based drug discovery (FBDD)
Balanced rotatable bond count
Conformational entropy/enthalpy analysis
Quote Request

Request a Quote for Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.